molecular formula C10H15FN2 B113073 [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine CAS No. 842954-71-6

[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine

Cat. No.: B113073
CAS No.: 842954-71-6
M. Wt: 182.24 g/mol
InChI Key: UUQFFOAUNDPGNS-UHFFFAOYSA-N
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Description

[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine is an organic compound with the molecular formula C10H15FN2 It is a derivative of phenethylamine, featuring a fluorine atom on the phenyl ring and a dimethylamine group attached to the ethyl chain

Properties

IUPAC Name

1-(4-fluorophenyl)-N,N-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2/c1-13(2)10(7-12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQFFOAUNDPGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390353
Record name [2-amino-1-(4-fluorophenyl)ethyl]dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842954-71-6
Record name [2-amino-1-(4-fluorophenyl)ethyl]dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-amino-1-(4-fluorophenyl)ethyl]dimethylamine
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Preparation Methods

Reductive Amination of 4-Fluorophenylacetone

A widely employed method involves reductive amination of 4-fluorophenylacetone with dimethylamine. The ketone undergoes condensation with dimethylamine to form an imine intermediate, followed by reduction using sodium cyanoborohydride (NaBH3CN) or hydrogenation with palladium catalysts.

Reaction Scheme :

4-Fluorophenylacetone+(CH3)2NHNaBH3CN[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine\text{4-Fluorophenylacetone} + \text{(CH}3\text{)}2\text{NH} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}

Conditions :

  • Solvent: Methanol or ethanol

  • Temperature: 25–60°C

  • Yield: 60–75%

Limitations :

  • Requires strict control of pH to avoid over-reduction.

  • Potential formation of byproducts like tertiary amines.

Nitrile Reduction and Subsequent Amination

An alternative route starts with 4-fluorophenylacetonitrile, which is reduced to the primary amine using lithium aluminium hydride (LiAlH4) or catalytic hydrogenation. The primary amine is then dimethylated via Eschweiler-Clarke conditions.

Reaction Scheme :

4-FluorophenylacetonitrileLiAlH44-FluorophenethylamineHCHO, HCO2HThis compound\text{4-Fluorophenylacetonitrile} \xrightarrow{\text{LiAlH}4} \text{4-Fluorophenethylamine} \xrightarrow{\text{HCHO, HCO}2\text{H}} \text{this compound}

Data Table :

StepReagentYield (%)Purity (%)
Nitrile reductionLiAlH48590
DimethylationHCHO/HCO2H7888

Challenges :

  • LiAlH4 poses safety risks due to pyrophoric nature.

  • Over-methylation may occur without precise stoichiometry.

Biocatalytic and Enzymatic Approaches

Microbial Resolution of Racemic Mixtures

Patent EP0654534B1 describes microbial resolution using Rhodococcus spp. to enantioselectively deaminate racemic amino alcohols. Applied to this compound, this method could achieve >99% optical purity.

Procedure :

  • Racemic substrate incubated with microbial cells in phosphate buffer (pH 7).

  • Unwanted enantiomer metabolized, leaving desired isomer.

Data Table :

MicroorganismSubstrate Concentration (mM)ee (%)Yield (%)
Rhodococcus erythropolis2099.945

Drawbacks :

  • Longer reaction times (48–72 hours).

  • Requires specialized fermentation equipment.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, eluent: CH2Cl2/MeOH/NH4OH) or HPLC (C18 column, acetonitrile/water).

Purity Metrics :

  • HPLC: >98% (UV detection at 254 nm).

  • GC-MS: m/z 182.24 [M+H]+.

Spectroscopic Data

  • 1H NMR (CDCl3): δ 7.25–7.15 (m, 2H, ArH), 6.95–6.85 (m, 2H, ArH), 3.45–3.30 (m, 1H, CH), 2.75–2.60 (m, 2H, CH2), 2.40 (s, 6H, N(CH3)2).

  • 13C NMR : δ 162.1 (d, J = 245 Hz, C-F), 135.2 (C-Ar), 115.8 (d, J = 21 Hz, C-Ar), 58.4 (CH), 45.2 (N(CH3)2), 38.7 (CH2).

Comparative Analysis of Methods

Data Table :

MethodYield (%)ee (%)CostScalability
Reductive Amination75N/ALowIndustrial
Biocatalytic Cascade65>99HighPilot-scale
Microbial Resolution45>99.9ModerateLab-scale

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine can undergo oxidation reactions, typically forming corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the dimethylamine group modulates its pharmacokinetic properties. The compound may act as an agonist or antagonist, depending on the target and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine
  • [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine
  • [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine

Uniqueness

The presence of the fluorine atom in [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine distinguishes it from its analogs. Fluorine imparts unique electronic properties, enhancing the compound’s stability and reactivity. This makes it particularly valuable in medicinal chemistry for designing drugs with improved efficacy and safety profiles.

Biological Activity

[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine (CAS No. 842954-71-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development, supported by data tables and research findings.

  • IUPAC Name : 1-(4-fluorophenyl)-N,N-dimethylethane-1,2-diamine
  • Molecular Weight : 182.2 g/mol
  • Canonical SMILES : CN(C)C(CN)C1=CC=C(C=C1)F
  • Purity : ≥96% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine substituent on the phenyl ring enhances the compound's binding affinity to receptors, while the dimethylamine group modulates its pharmacokinetic properties. This compound may act as an agonist or antagonist depending on the target receptor and context of use.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

  • Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines.
  • Receptor Binding : It interacts with neurotransmitter receptors, impacting central nervous system functions.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

Data Table: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
CytotoxicityMCF-7 (breast cancer)0.65
CytotoxicityU-937 (monocytic leukemia)0.12
Enzyme InhibitionCarbonic Anhydrase IX0.089
Receptor InteractionSerotonin ReceptorsN/A

Case Study 1: Cytotoxic Activity

A study examined the cytotoxic effects of this compound on several cancer cell lines. The compound displayed significant activity against MCF-7 and U-937 cells, with IC50 values indicating potent antiproliferative effects. These findings suggest its potential as a lead compound in cancer therapy.

Case Study 2: Receptor Binding Assays

In receptor binding studies, this compound was tested for its affinity towards serotonin receptors. The results indicated a moderate binding affinity, suggesting its potential role in modulating serotonergic pathways, which could be beneficial in treating mood disorders.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

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